molecular formula C9H4Cl5NO3 B14318458 N-(2,3,4,5,6-Pentachlorobenzoyl)glycine CAS No. 106288-26-0

N-(2,3,4,5,6-Pentachlorobenzoyl)glycine

Cat. No.: B14318458
CAS No.: 106288-26-0
M. Wt: 351.4 g/mol
InChI Key: MKRHCRLADMHEIQ-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is a synthetic organic compound characterized by the presence of a pentachlorobenzoyl group attached to a glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine typically involves the acylation of glycine with 2,3,4,5,6-pentachlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-Pentachlorobenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzoyl derivatives

Scientific Research Applications

N-(2,3,4,5,6-Pentachlorobenzoyl)glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorobenzoyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The glycine moiety may facilitate binding to specific sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4,5,6-Pentafluorobenzoyl)glycine
  • N-(2,3,4,5,6-Pentabromobenzoyl)glycine
  • N-(2,3,4,5,6-Pentaiodobenzoyl)glycine

Uniqueness

N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased hydrophobicity and reactivity. This makes it distinct from its fluorinated, brominated, or iodinated counterparts, which may have different reactivity profiles and applications.

Properties

CAS No.

106288-26-0

Molecular Formula

C9H4Cl5NO3

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(2,3,4,5,6-pentachlorobenzoyl)amino]acetic acid

InChI

InChI=1S/C9H4Cl5NO3/c10-4-3(9(18)15-1-2(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,15,18)(H,16,17)

InChI Key

MKRHCRLADMHEIQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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